molecular formula C9H20N2 B561752 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N CAS No. 1215537-22-6

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N

Cat. No.: B561752
CAS No.: 1215537-22-6
M. Wt: 157.266
InChI Key: FTVFPPFZRRKJIH-KHWBWMQUSA-N
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Description

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine. It is a colorless oily liquid with the molecular formula C9H20N2. This compound is an intermediate in the preparation of various chemical reagents and is known for its stability and reactivity in organic synthesis .

Scientific Research Applications

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including stabilizers and antioxidants.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: The compound is used as an additive for light and heat stability in polymers, as well as in the preparation of fiber-reactive yellowing inhibitors for peroxide-bleached pulps.

Safety and Hazards

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is considered hazardous. It may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine . It is primarily used as an intermediate in the preparation of Bobbitt’s salt , an oxidant used in organic synthesis . Therefore, its primary target is the reactants in the synthesis process where it acts as an oxidant.

Mode of Action

The compound interacts with its targets through a process known as reductive amination . In this process, the corresponding ketone is converted into an amine in the presence of hydrogen . This reaction results in the formation of a new compound, contributing to the overall synthesis process.

Biochemical Pathways

As an intermediate in the preparation of Bobbitt’s salt, this compound plays a crucial role in the biochemical pathways involved in organic synthesis . The exact pathways and their downstream effects depend on the specific synthesis process and the other reactants involved.

Result of Action

The primary result of the action of this compound is the formation of new compounds through organic synthesis . As an intermediate in the preparation of Bobbitt’s salt, it contributes to the overall yield and efficiency of the synthesis process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the concentration of the compound, and the presence of other reactants. For instance, it has a boiling point of 198-200°C and a density of 0.895 g/cm3 . It also has a flash point of 75°C and a melting point of 12-15°C . These properties can affect its behavior and reactivity in different environments.

Preparation Methods

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is typically prepared by the reductive amination of the corresponding ketone. The reaction involves the following steps :

    Reductive Amination: The ketone (2,2,6,6-tetramethylpiperidin-4-one) is reacted with ammonia and hydrogen in the presence of a suitable catalyst to yield this compound.

Chemical Reactions Analysis

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroxides, which are useful intermediates in organic synthesis.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

2,2,6,6-tetramethyl(115N)azinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFPPFZRRKJIH-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC([15NH]1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675605
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215537-22-6
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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